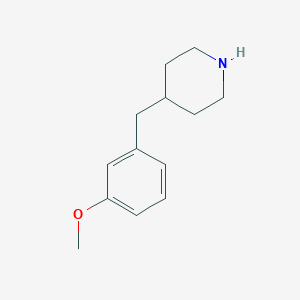

4-(3-Methoxybenzyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWKXVIOKYFWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588777 | |

| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150019-61-7 | |

| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-methoxyphenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxybenzyl)piperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxybenzyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 3-methoxybenzyl group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, with its structural motif appearing in various compounds investigated for neurological and other disorders. The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets and influence physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a central piperidine ring with a benzyl group attached to the carbon at the 4-position. The benzyl ring is further substituted with a methoxy group at the meta-position.

graph "Chemical_Structure_of_this compound" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N1 [label="N", pos="0,0.866!", fontcolor="#202124"];

C1 [label="C", pos="-0.75,0.433!", fontcolor="#202124"];

C2 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"];

C3 [label="C", pos="0,-0.866!", fontcolor="#202124"];

C4 [label="C", pos="0.75,-0.433!", fontcolor="#202124"];

C5 [label="C", pos="0.75,0.433!", fontcolor="#202124"];

C6 [label="C", pos="0,-1.866!", fontcolor="#202124"];

C7 [label="C", pos="-0.866,-2.366!", fontcolor="#202124"];

C8 [label="C", pos="-0.866,-3.366!", fontcolor="#202124"];

C9 [label="C", pos="0,-3.866!", fontcolor="#202124"];

C10 [label="C", pos="0.866,-3.366!", fontcolor="#202124"];

C11 [label="C", pos="0.866,-2.366!", fontcolor="#202124"];

O1 [label="O", pos="-1.732,-3.866!", fontcolor="#EA4335"];

C12 [label="C", pos="-2.598,-3.366!", fontcolor="#202124"];

// Hydrogen nodes (implicit in SMILES, shown for clarity)

H1 [label="H", pos="0,1.266!", fontcolor="#202124"];

// Bonds

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C3 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C7;

C8 -- O1;

O1 -- C12;

N1 -- H1;

}

Caption: A potential synthetic pathway to this compound.

General Experimental Protocol for Catalytic Hydrogenation of a Pyridine Derivative

The following is a general procedure that could be adapted for the synthesis of this compound from 4-(3-methoxybenzyl)pyridine.

Materials:

-

4-(3-Methoxybenzyl)pyridine

-

Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(3-methoxybenzyl)pyridine in a suitable solvent.

-

Catalyst Addition: Carefully add the hydrogenation catalyst to the solution. The catalyst loading is typically around 5-10 mol%.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for a specified time (typically several hours to overnight). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by techniques such as column chromatography or distillation.

Biological Activity

While specific biological data for this compound is limited, the 4-benzylpiperidine scaffold is a known pharmacophore that interacts with a variety of biological targets, particularly in the central nervous system. Derivatives of this scaffold have been investigated for their potential as:

-

Dopamine Receptor Ligands: The piperidine ring is a common feature in ligands for dopamine receptors.

-

Serotonin Receptor Ligands: Modifications of the benzylpiperidine structure can lead to compounds with affinity for serotonin receptors.

-

Sigma Receptor Ligands: Certain benzylpiperidine derivatives have shown affinity for sigma receptors, which are implicated in a range of neurological functions and diseases.

The presence of the 3-methoxy group on the benzyl ring can influence the compound's binding affinity and selectivity for different receptors by altering its electronic and steric properties. Further research is needed to fully elucidate the specific biological activities and pharmacological profile of this compound.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery scientists due to its structural relationship to known bioactive molecules. While detailed experimental data for this specific compound is sparse in the public literature, this guide provides a summary of its known properties and expected characteristics based on related structures. The synthesis can likely be achieved through standard methods such as the catalytic hydrogenation of the corresponding pyridine. Further research is warranted to fully characterize its physicochemical properties, spectroscopic data, and biological activity to unlock its full potential in the development of novel therapeutics.

Synthesis of 4-(3-Methoxybenzyl)piperidine from Pyridine Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(3-methoxybenzyl)piperidine, a valuable building block in medicinal chemistry, starting from pyridine precursors. The guide details two primary stages: the synthesis of the key intermediate 4-(3-methoxybenzyl)pyridine and its subsequent reduction to the final piperidine product. Experimental protocols, quantitative data, and logical workflows are presented to assist researchers in the successful synthesis of this target molecule.

Synthesis of the Intermediate: 4-(3-Methoxybenzyl)pyridine

The initial and crucial step is the formation of the carbon-carbon bond between the pyridine ring at the 4-position and the 3-methoxybenzyl group. This can be effectively achieved through several established synthetic methodologies.

Wolff-Kishner Reduction of 4-(3-Methoxybenzoyl)pyridine

A highly efficient and direct method involves the Wolff-Kishner reduction of the corresponding benzoylpyridine. This reaction provides the target intermediate in excellent yield.

Experimental Protocol:

A mixture of 4-(3-methoxybenzoyl)pyridine (27 g, 127 mmol), 10% palladium on charcoal (7 g), and ammonium formate (25 g) in glacial acetic acid (250 ml) is prepared. The reaction mixture is heated to reflux for 30 minutes. Following the reflux period, the mixture is allowed to cool to room temperature and is then diluted with an equal volume of methylene chloride. The palladium catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in water and basified with a sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 4-(3-methoxybenzyl)pyridine.[1] This crude product (25 g, 99% yield) is often of sufficient purity for use in the subsequent hydrogenation step without further purification.[1]

Alternative Synthetic Routes: Cross-Coupling Reactions

While the Wolff-Kishner reduction is highly effective, alternative cross-coupling strategies offer versatility, particularly in the context of library synthesis and analogue generation.

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-aryl or aryl-heteroaryl bonds. In this approach, a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) can be coupled with 3-methoxybenzylboronic acid or its corresponding pinacol ester in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol:

To a reaction vessel is added the 4-halopyridine (1 equivalent), 3-methoxybenzylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like potassium carbonate (2 equivalents). A suitable solvent system, often a mixture of an organic solvent (e.g., THF, 1,4-dioxane) and water, is used. The reaction mixture is heated, often under microwave irradiation to reduce reaction times, for a period ranging from 15 minutes to several hours. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield 4-(3-methoxybenzyl)pyridine.

The addition of a Grignard reagent to a pyridine derivative is another viable method. A 3-methoxybenzyl Grignard reagent, prepared from the corresponding 3-methoxybenzyl halide (chloride or bromide) and magnesium metal, can be reacted with a suitable 4-substituted pyridine derivative.

Generalized Experimental Protocol:

The 3-methoxybenzylmagnesium halide Grignard reagent is prepared in an anhydrous ethereal solvent like THF or diethyl ether. This reagent is then added to a solution of a 4-halopyridine at a low temperature. The reaction is typically stirred for several hours before being quenched with an aqueous solution. Standard work-up procedures involving extraction and purification by chromatography will afford the desired 4-(3-methoxybenzyl)pyridine.

Reduction of 4-(3-Methoxybenzyl)pyridine to this compound

The final step in the synthesis is the saturation of the pyridine ring to form the piperidine core. Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Catalytic Hydrogenation

Several catalyst systems are effective for the hydrogenation of substituted pyridines. The following protocols are based on established methods for similar substrates and can be adapted for 4-(3-methoxybenzyl)pyridine.

Experimental Protocol using Platinum(IV) Oxide (PtO₂):

In a high-pressure reaction vessel, 4-(3-methoxybenzyl)pyridine (1 equivalent) is dissolved in glacial acetic acid. Adams' catalyst, platinum(IV) oxide (PtO₂), is added (e.g., 5-10 mol%). The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 16 to 24 hours. Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is diluted with ethyl acetate. The catalyst is removed by filtration through a pad of Celite. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Experimental Protocol using Rhodium(III) Oxide (Rh₂O₃):

To a glass vial equipped with a stirrer bar, 4-(3-methoxybenzyl)pyridine (0.8 mmol) and rhodium(III) oxide (1 mg, 0.5 mol%) are added. The vial is degassed and filled with an inert atmosphere. Anhydrous 2,2,2-trifluoroethanol (TFE) (1 mL) is added, and the vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to 5 bar. The reaction mixture is heated to 40°C and stirred for 16 hours. After cooling and venting the hydrogen, the catalyst can be removed by filtration, and the solvent evaporated to give the crude product, which can be purified by chromatography.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in this guide.

Table 1: Synthesis of 4-(3-Methoxybenzyl)pyridine via Wolff-Kishner Reduction

| Reactant | Reagents | Catalyst | Solvent | Conditions | Yield |

| 4-(3-Methoxybenzoyl)pyridine | Ammonium Formate | 10% Pd/C | Acetic Acid | Reflux, 0.5 h | 99% (crude)[1] |

Table 2: Catalytic Hydrogenation of Substituted Pyridines (General Conditions)

| Substrate | Catalyst | Catalyst Loading | H₂ Pressure | Solvent | Temperature | Time |

| Substituted Pyridine | PtO₂ | 5-10 mol% | 50-70 bar | Glacial Acetic Acid | Room Temp. | 16-24 h |

| Substituted Pyridine | Rh₂O₃ | 0.5 mol% | 5 bar | TFE | 40°C | 16 h |

| Substituted Pyridine | Rh/C | - | 1 atm | Isopropanol | Room Temp. | - |

| Substituted Pyridine | Pd/C | - | - | - | - | - |

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Caption: Overall synthetic pathway from a pyridine precursor.

Caption: Experimental workflow for catalytic hydrogenation.

Caption: Alternative C-C bond formation strategies.

References

Spectroscopic Analysis of 4-(3-Methoxybenzyl)piperidine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 4-(3-Methoxybenzyl)piperidine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous molecules. It also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the empirical analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.7 - 7.3 | Multiplet |

| Methoxy (Ar-OCH₃) | ~ 3.8 | Singlet |

| Piperidine N-H | Variable (Broad Singlet) | Broad Singlet |

| Piperidine H (α to N) | ~ 2.9 - 3.1 | Multiplet |

| Benzyl CH₂ | ~ 2.5 | Doublet |

| Piperidine H (β, γ to N) | ~ 1.2 - 1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OCH₃ | ~ 159 |

| Aromatic C (quaternary) | ~ 140 |

| Aromatic C-H | 111 - 130 |

| Methoxy (-OCH₃) | ~ 55 |

| Piperidine C (α to N) | ~ 47 |

| Piperidine C (γ to N) | ~ 41 |

| Benzyl CH₂ | ~ 40 |

| Piperidine C (β to N) | ~ 32 |

Note: Predictions are based on analogous structures such as piperidine and methoxybenzyl derivatives. For instance, the methoxy carbon signal is consistently observed around 55 ppm in related compounds.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether C-O Stretch | ~ 1250 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Note: The presence of a strong absorption band around 1250 cm⁻¹ is a characteristic feature of the aryl ether C-O stretching vibration.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| [M+H]⁺ (ESI) | m/z 206 | Expected for soft ionization techniques. |

| Major Fragment Ions (EI) | m/z 121, 91, 84 | Corresponding to the methoxy-tropylium ion, tropylium ion, and piperidine radical cation, respectively. |

Note: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to characteristic cleavage patterns.[2] The formation of a tropylium ion (m/z 91) is a common fragmentation pathway for benzyl-containing compounds.[3]

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered through a glass wool-plugged pipette into a 5 mm NMR tube to remove any particulate matter.[5][6]

-

Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger sample quantity (50-100 mg) and a longer acquisition time are typically required.[4]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly onto the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.[8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.[9] The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.[9]

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[10]

-

Ionization and Analysis: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to typically form protonated molecules ([M+H]⁺). In EI, the sample is vaporized and bombarded with electrons, causing ionization and extensive fragmentation.[11] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[12]

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and its product ions are analyzed.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. quora.com [quora.com]

Potential Pharmacological Applications of the 4-(3-Methoxybenzyl)piperidine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-methoxybenzyl)piperidine core is a significant structural motif in medicinal chemistry, serving as a foundational scaffold for the development of novel therapeutic agents. Its inherent properties make it a valuable starting point for targeting a range of biological systems, particularly within the central nervous system (CNS). This technical guide explores the potential pharmacological applications of this scaffold, focusing on its role in the design of ligands for the Sigma-1 (σ1) receptor and inhibitors of acetylcholinesterase (AChE), two critical targets in neuropharmacology. While direct pharmacological data for the parent compound, this compound, is limited in public literature, analysis of its derivatives provides compelling evidence of its potential.

Core Thesis: A Privileged Scaffold for CNS Drug Discovery

The piperidine ring is a classic example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. When combined with a 3-methoxybenzyl group, this scaffold gains specific physicochemical properties that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles. The methoxy group can influence lipophilicity and act as a hydrogen bond acceptor, while the benzylpiperidine structure is a well-established pharmacophore for interacting with various receptors and enzymes.

Potential Target I: Sigma-1 (σ1) Receptor Modulation

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel activity, and cellular stress responses. Ligands targeting the σ1 receptor are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and psychiatric disorders.

Quantitative Data from Representative Derivatives

| Compound Name | Structure | Target | Ki (nM) |

| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Spiro-ether derivative containing a benzylpiperidine moiety | Sigma-1 Receptor | 1.14[2] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Arylcyclohexylamine containing a 3-methoxyphenyl and piperidine ring | Sigma-1 Receptor | 42[3] |

This table presents data for derivatives to highlight the potential of the benzylpiperidine scaffold.

Signaling Pathway Visualization

The σ1 receptor, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and can then modulate the activity of various client proteins, including the IP3 receptor, leading to changes in intracellular calcium levels.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known radioligand.[2][4]

-

Tissue Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors.[2] The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Components (per well):

-

Incubation: The components are mixed in assay tubes or a 96-well plate and incubated (e.g., 120 minutes at room temperature) to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol) to saturate all specific binding sites.

-

Specific Binding: Total Binding - NSB.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Target II: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1][6] By preventing acetylcholine breakdown, AChE inhibitors increase its levels in the synaptic cleft, enhancing cholinergic neurotransmission. The benzylpiperidine moiety is a key component of donepezil, a widely prescribed AChE inhibitor, highlighting the relevance of the this compound scaffold for this target.[7]

Quantitative Data from Representative Derivatives

The benzylpiperidine core is central to some of the most potent AChE inhibitors known. Modifications to this core significantly impact inhibitory activity.

| Compound Name | Structure | Target | IC50 (nM) |

| Donepezil (E2020) | Contains a 1-benzyl-4-substituted piperidine core | Acetylcholinesterase (AChE) | 5.7[7] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | N-benzyl piperidine derivative | Acetylcholinesterase (AChE) | 0.56[8] |

This table presents data for derivatives to highlight the potential of the benzylpiperidine scaffold.

Cholinergic Synapse Visualization

AChE inhibitors act within the synaptic cleft to prevent the breakdown of acetylcholine (ACh), thereby increasing its availability to bind to postsynaptic receptors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[1]

-

Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) into thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm.[1]

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB solution.

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

AChE enzyme solution.

-

Test compound (inhibitor) solution at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add buffer, DTNB solution, and the test compound solution (or buffer for the control).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.

-

The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

-

Synthesis Workflow

The synthesis of this compound and its derivatives often involves standard organic chemistry transformations. A common approach is the reductive amination of a ketone or the alkylation of piperidine.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel CNS-active agents. The consistent appearance of the benzylpiperidine motif in high-affinity ligands for key neurological targets, such as the σ1 receptor and acetylcholinesterase, underscores its pharmacological relevance. Further exploration through chemical modification of this core structure, guided by the robust assay methodologies detailed herein, is a viable strategy for developing next-generation therapeutics for a variety of neurological and psychiatric disorders. Researchers are encouraged to utilize this scaffold as a foundation for building diverse chemical libraries to probe these and other potential biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(3-Methoxybenzyl)piperidine: A Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(3-methoxybenzyl)piperidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective ligands for a variety of central nervous system (CNS) targets. Its structural features, combining a flexible piperidine ring with a substituted benzyl moiety, allow for systematic modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, key therapeutic targets, structure-activity relationships (SAR), and experimental protocols associated with derivatives of the this compound scaffold.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, this compound, can be achieved through several established synthetic routes. A common and efficient method involves the catalytic hydrogenation of a corresponding pyridine precursor.

Proposed Synthetic Protocol: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine

A plausible and scalable synthesis of this compound hydrochloride is outlined below. This method is adapted from general procedures for pyridine reduction.[1]

Step 1: Synthesis of 4-(3-Methoxybenzyl)pyridine

This intermediate can be prepared via a Suzuki or other cross-coupling reaction between a suitable 4-substituted pyridine and a 3-methoxybenzylboronic acid derivative, or through a Grignard reaction.

Step 2: Catalytic Hydrogenation

The pyridine ring of 4-(3-methoxybenzyl)pyridine is reduced to a piperidine ring using a heterogeneous catalyst, such as platinum (IV) oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]

-

Reaction Scheme:

-

4-(3-methoxybenzyl)pyridine is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

A catalytic amount of PtO₂ or Pd/C is added to the solution.

-

The reaction mixture is subjected to hydrogenation in a high-pressure vessel (e.g., Parr shaker) at elevated pressure (e.g., 50-100 psi) and room temperature or slightly elevated temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

-

Step 3: Formation of the Hydrochloride Salt

For improved stability and handling, the free base is often converted to its hydrochloride salt.

-

The purified this compound is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Therapeutic Targets and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant activity at several key CNS targets. The following sections detail the pharmacological data and SAR for these targets.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[2] The this compound scaffold has been explored for the development of potent and selective D4 receptor antagonists.

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is crucial for D4 receptor affinity. Large, aromatic, or heteroaromatic groups are often well-tolerated and can enhance potency.

-

Benzyl Moiety: Modifications to the methoxybenzyl group can fine-tune selectivity and affinity. For instance, the position of the methoxy group and the introduction of other substituents like fluorine can significantly impact binding.[2]

| Compound ID | N-Substituent | O-Substituent | D4R Ki (nM) | Reference |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | [2] |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | [2] |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | [2] |

| 9j | 3-Methyl-1-imidazo[1,5-a]pyridine | 4-Fluoro-3-methylbenzyl | 96 | [2] |

Table 1: Dopamine D4 Receptor Binding Affinities of Substituted Benzyloxypiperidine Derivatives.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, ion channel modulation, and neuronal signaling. Ligands targeting this receptor have potential applications in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The this compound scaffold is a promising starting point for developing selective sigma-1 receptor modulators.

Structure-Activity Relationship (SAR) Insights:

-

The N-substituent on the piperidine ring plays a critical role in sigma-1 receptor affinity and selectivity over the sigma-2 subtype.

-

The nature of the linkage between the piperidine and the methoxybenzyl moiety can influence binding.

| Compound ID | N-Substituent | Linker | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |

| 1b | 2-(4-methoxyphenoxy)ethyl | - | 1.49 | >100 | [3] |

| (R)-2b | 2-(4-methoxyphenoxy)ethyl | 4-methyl | 0.89 | >100 | [3] |

| (S)-2b | 2-(4-methoxyphenoxy)ethyl | 4-methyl | 1.16 | >100 | [3] |

Table 2: Sigma-1 and Sigma-2 Receptor Binding Affinities of Phenoxyalkylpiperidine Derivatives.

Choline Transporter (CHT) Inhibitors

The high-affinity choline transporter (CHT) is responsible for the rate-limiting step in acetylcholine synthesis. Inhibitors of CHT are valuable research tools and have potential therapeutic applications in modulating cholinergic neurotransmission. Piperidine-based scaffolds have been identified as effective CHT inhibitors.[4]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a benzamide moiety is often beneficial for CHT inhibition.

-

The linkage of the piperidine ring to the benzamide core, for example, through an ether linkage, is a key structural feature.

| Compound ID | R Group | CHT IC50 (µM) | Reference |

| ML352 | (3-isopropylisoxazol-5-yl)methyl | 0.092 (Ki) | [4] |

Table 3: Choline Transporter Inhibitory Activity of a Piperidine-based Compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are representative methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol for Dopamine D4 and Sigma-1 Receptor Binding:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.

-

Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]N-methylspiperone for D4, [³H]-(+)-pentazocine for sigma-1), and various concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Choline Transporter Inhibition Assay

The activity of the choline transporter can be assessed by measuring the uptake of radiolabeled choline.

Protocol for [³H]Choline Uptake Assay:

-

Cell Culture: Cells expressing the choline transporter (e.g., CHO cells) are cultured in appropriate media.

-

Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES) is used as the assay buffer.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.

-

Initiation of Uptake: The uptake reaction is initiated by adding [³H]choline to the cells.

-

Incubation: The cells are incubated for a short period at a controlled temperature to allow for choline uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]choline uptake against the concentration of the test compound.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel CNS-active compounds. Its synthetic accessibility and the ability to readily introduce diverse substituents on both the piperidine nitrogen and the benzyl ring allow for extensive exploration of the chemical space around key pharmacological targets. The data presented in this guide highlight the potential of this scaffold in generating potent and selective ligands for the dopamine D4 receptor, the sigma-1 receptor, and the choline transporter. Further investigation and optimization of derivatives based on this core structure are warranted to develop new therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold."[3] This technical guide provides an in-depth exploration of the diverse biological activities of substituted piperidine derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and psychiatry. This document aims to be a comprehensive resource, offering quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this critical area of pharmacology.

Anticancer Activity of Substituted Piperidine Derivatives

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms including cytotoxicity, cell cycle arrest, and induction of apoptosis.[4] Their efficacy has been documented against various cancer cell lines, including breast, prostate, and colon cancer.[5]

Quantitative Anticancer Activity Data

The cytotoxic and anti-proliferative activities of various substituted piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |

| Compound 17a | PC3 | Prostate | 0.81 | [3] |

| Furan-pyrazole piperidine derivative (M64) | OVCAR-8 | Ovarian | Not specified | [6] |

| HCT116 | Colon | Not specified | [6] | |

| Piperine | HeLa | Cervical | Not specified | [7] |

| 2-amino-4-(1-piperidine) pyridine | HT29 | Colon | Not specified | [3] |

| DLD-1 | Colon | Not specified | [3] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted piperidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9][10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways in Piperidine-Mediated Anticancer Activity

Substituted piperidines exert their anticancer effects through the modulation of critical cellular signaling pathways, primarily the PI3K/Akt and the caspase activation pathways.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Many piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][11][12]

References

- 1. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. benchchem.com [benchchem.com]

- 10. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]

- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 4-(3-Methoxybenzyl)piperidine Scaffold in Opioid Receptor Modulation: A Structure-Activity Relationship Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(3-methoxybenzyl)piperidine analogs, a chemical scaffold of significant interest in the development of novel therapeutics targeting the central nervous system, particularly opioid receptors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development.

Core Structure and Pharmacological Significance

The this compound core is a privileged structure in medicinal chemistry, frequently appearing in compounds with potent analgesic properties. Its interaction with opioid receptors, especially the mu-opioid receptor (μOR), has been a focal point of extensive research. The structural components—the piperidine ring, the benzyl moiety, and the methoxy group—each play a crucial role in receptor binding and functional activity. Understanding the SAR of this scaffold is paramount for designing next-generation analgesics with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Analysis

While a singular, comprehensive study systematically detailing the SAR of a complete series of this compound analogs is not publicly available, a cohesive understanding can be synthesized from various studies on structurally related 4-arylpiperidine derivatives. The following table summarizes the general SAR trends observed for modifications at key positions of the this compound scaffold, primarily focusing on mu-opioid receptor (μOR) affinity and activity.

| Modification Position | Substituent (R) | Effect on μ-Opioid Receptor Affinity/Activity | Key Observations |

| Piperidine Nitrogen (N1) | Small alkyl (e.g., -CH₃) | Generally maintains or slightly decreases affinity compared to N-phenethyl. | The nature of the N-substituent is a critical determinant of agonist versus antagonist activity. |

| Phenethyl and substituted phenethyl | Often confers high affinity and potent agonist activity. Substitution on the phenyl ring can fine-tune potency and selectivity. | Aromatic interactions with the receptor are crucial for high affinity. | |

| c-Propylmethyl | Typically imparts antagonist or partial agonist properties. | This substituent is a classic feature of opioid antagonists like naltrexone. | |

| Piperidine Ring (C3, C4) | Methyl group at C3 (cis or trans) | Can influence potency and stereoselectivity. The (3R,4R) configuration in some 4-arylpiperidines is preferred for antagonist activity.[1] | Stereochemistry at this position can significantly impact the conformational presentation to the receptor. |

| Introduction of a 4-ester or 4-carboxamide | Can significantly increase affinity and potency, as seen in fentanyl and its analogs. | These groups can form additional hydrogen bonds and polar interactions within the receptor binding pocket.[2] | |

| Benzyl Ring (meta-position) | Methoxy (-OCH₃) | The 3-methoxy group is often found in potent opioid ligands. It is considered a key pharmacophoric feature. | Its position is critical; moving it to the ortho or para position can significantly alter activity. |

| Hydroxyl (-OH) | A 3-hydroxyl group is a classic pharmacophore for opioid receptor binding, mimicking the phenolic hydroxyl of morphine. | Analogs with a 3-hydroxyl group often exhibit high affinity. | |

| Other small electron-donating or withdrawing groups | Can modulate affinity and efficacy. The electronic nature of the substituent influences interaction with the receptor. | Systematic exploration is required to determine the optimal substituent for a given receptor subtype. |

Signaling Pathway of Mu-Opioid Receptor Agonists

Activation of the μ-opioid receptor by an agonist, such as a potent this compound analog, initiates a cascade of intracellular events leading to the desired analgesic effect. This signaling is primarily mediated through the Gαi/o subunit of the associated G-protein.

Experimental Protocols

The determination of the SAR for this compound analogs relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to characterize the pharmacological profile of these compounds.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective μ-opioid receptor agonist).

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

-

Assay Plate Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay determines the ability of a compound to act as an agonist, partial agonist, or antagonist at the μ-opioid receptor by measuring G-protein activation.

Materials:

-

Receptor Source: Cell membranes expressing the μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, MgCl₂, NaCl, EGTA.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EGTA.

-

Test Compounds and a standard agonist (e.g., DAMGO).

-

Scintillation Proximity Assay (SPA) beads or filtration apparatus.

Procedure:

-

Membrane and Reagent Preparation: Prepare a master mix containing the cell membranes, GDP, and assay buffer.

-

Assay Plate Setup: In a 96-well plate, add varying concentrations of the test compound or the standard agonist.

-

Incubation: Add the membrane master mix to the wells and pre-incubate for a short period.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity.

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the compound. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist) are determined using non-linear regression.

Conclusion

The this compound scaffold remains a highly attractive starting point for the design of potent and selective opioid receptor modulators. The structure-activity relationships, while complex, provide clear guidance for medicinal chemists. Modifications to the piperidine nitrogen are critical for determining the functional activity profile (agonist vs. antagonist), while substitutions on the piperidine ring and the benzyl moiety can be used to fine-tune affinity, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein provide a robust framework for the pharmacological characterization of novel analogs, facilitating the iterative process of drug design and optimization. Future research in this area will likely focus on the development of biased agonists that selectively activate G-protein signaling pathways over β-arrestin pathways, with the goal of producing safer and more effective analgesics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS No: 149986-58-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational information with data extrapolated from structurally similar compounds and detailed, standardized experimental protocols for its full characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its chemical identity, expected physical properties, and the methodologies required for its empirical analysis.

Chemical Identity and Structure

This compound hydrochloride is a piperidine derivative with a methoxybenzyl substituent at the 4-position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

The basic chemical and physical properties that have been identified are summarized in the table below.

| Property | Value | Source |

| CAS Number | 149986-58-3 | [1] |

| Molecular Formula | C₁₃H₂₀ClNO | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| Canonical SMILES | COC1=CC(=CC=C1)CC2CCNCC2.Cl | [1] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Below is a two-dimensional chemical structure diagram of the this compound cation.

Caption: 2D Structure of this compound Cation.

Physicochemical Properties (Experimental and Predicted)

| Property | Experimental Value | Predicted/Expected Value | Notes |

| Melting Point | Not Found | 170-180 °C | The related isomer, 4-(4-Methoxybenzyl)piperidine hydrochloride, has a reported melting point of 175-177 °C. A similar range is expected. |

| Solubility | Not Found | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents. | Piperidine hydrochloride salts are generally water-soluble. The presence of the benzyl group may increase solubility in some organic solvents. |

| Appearance | Not Found | White to off-white solid | Based on typical appearance of similar hydrochloride salts. |

Spectroscopic Data (Expected)

While specific spectra for this compound hydrochloride were not found, the expected spectral characteristics can be inferred from its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the benzylic methylene protons (doublet, ~2.6 ppm). The N-H proton of the hydrochloride salt may appear as a broad singlet. |

| ¹³C NMR | Signals for the methoxy carbon (~55 ppm), aromatic carbons (including the carbon attached to the methoxy group), piperidine ring carbons, and the benzylic methylene carbon. |

| FTIR | Characteristic peaks for N-H stretching (as a hydrochloride salt, broad band ~2400-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group). |

| Mass Spectrometry | The mass spectrum (in positive ion mode) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 206.15. Fragmentation patterns would likely involve cleavage of the benzyl group. |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

-

Materials: this compound hydrochloride, capillary tubes (one end sealed), digital melting point apparatus.

-

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, set the starting temperature to approximately 20 °C below the approximate melting point.

-

Use a slower heating ramp (1-2 °C/min) to carefully observe the melting process.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

-

Materials: this compound hydrochloride, selected solvents (e.g., water, ethanol, dichloromethane), vials with screw caps, orbital shaker in a temperature-controlled environment, syringe filters (e.g., 0.45 µm), analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility in mg/mL or mol/L.

-

NMR Spectroscopic Analysis

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials: this compound hydrochloride (5-10 mg), deuterated solvent (e.g., DMSO-d₆, D₂O), NMR tubes, NMR spectrometer.

-

Procedure:

-

Dissolve the sample in the deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both spectra relative to a reference standard (e.g., TMS).

-

FTIR Spectroscopic Analysis

This protocol details the acquisition of an infrared spectrum to identify functional groups.

-

Materials: this compound hydrochloride, FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Procedure (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Clean the ATR crystal after analysis.

-

-

Procedure (KBr Pellet):

-

Mix a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a KBr press.

-

Place the pellet in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

Mass Spectrometric Analysis

This protocol describes the determination of the molecular weight and fragmentation pattern of the compound.

-

Materials: this compound hydrochloride, suitable solvent (e.g., methanol, acetonitrile), mass spectrometer (e.g., with ESI source).

-

Procedure:

-

Prepare a dilute solution of the sample in the solvent.

-

Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the molecular ion peak and major fragment ions.

-

Caption: General Experimental Workflow for Physicochemical Characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound hydrochloride in the reviewed literature, the piperidine scaffold is a common motif in centrally active pharmaceuticals. It is plausible that this compound could interact with neurotransmitter receptors or transporters.

For illustrative purposes, a generalized signaling pathway for a hypothetical piperidine-based compound acting as an antagonist at a G-protein coupled receptor (GPCR) in the central nervous system is presented below. This is a hypothetical representation and has not been experimentally validated for this compound hydrochloride.

Caption: Hypothetical GPCR Antagonist Signaling Pathway.

Conclusion

This compound hydrochloride is a chemical entity with potential for further investigation in pharmaceutical research. This guide has consolidated the available information on its identity and provides a framework for its complete physicochemical characterization through established experimental protocols. While specific experimental data is currently sparse, the provided methodologies and comparative data from related structures offer a solid foundation for researchers to conduct empirical studies and further elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyl Piperidines via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-benzyl piperidine derivatives, a structural motif of significant interest in medicinal chemistry, utilizing a Suzuki coupling reaction. The described method offers a robust and versatile route to a variety of substituted 4-benzyl piperidines, tolerating a wide range of functional groups.

Introduction

The 4-benzyl piperidine scaffold is a key pharmacophore found in numerous biologically active compounds. Traditional synthetic routes to these molecules can be lengthy and may employ harsh reaction conditions. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a milder and more efficient alternative.[1] This protocol details a two-step sequence commencing with the hydroboration of N-Boc-4-methylene piperidine, followed by a palladium-catalyzed Suzuki coupling with a diverse range of aryl halides.

Reaction Principle

The overall synthetic strategy involves two key transformations:

-

Hydroboration: The commercially available N-Boc-4-methylene piperidine is first subjected to hydroboration to generate an in-situ organoborane intermediate.

-

Suzuki Coupling: This organoborane is then directly coupled with an aryl halide in the presence of a palladium catalyst and a base to form the desired 4-benzyl piperidine product.

Experimental Protocols

Materials and Reagents

-

N-Boc-4-methylene piperidine

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Aryl halide (e.g., aryl bromide, iodide, or triflate)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Procedure

Step 1: Hydroboration of N-Boc-4-methylene piperidine

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-methylene piperidine (1.0 equiv).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the organoborane intermediate is typically monitored by TLC or GC-MS.

Step 2: Suzuki Coupling Reaction

-

To the flask containing the organoborane intermediate from Step 1, add the aryl halide (1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 - 0.05 equiv), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).

-

Add a volume of water to the reaction mixture (typically a 4:1 to 5:1 ratio of THF to water).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzyl piperidine derivative.

Data Presentation

The following tables summarize the results obtained from the Suzuki coupling of the in-situ generated piperidine-4-methylborane with various aryl halides.

Table 1: Suzuki Coupling with Substituted Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-(4-Methoxybenzyl)-1-Boc-piperidine | 85 |

| 2 | 4-Bromotoluene | 4-(4-Methylbenzyl)-1-Boc-piperidine | 82 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)benzyl)-1-Boc-piperidine | 75 |

| 4 | 4-Bromobenzonitrile | 4-(4-Cyanobenzyl)-1-Boc-piperidine | 78 |

| 5 | Methyl 4-bromobenzoate | Methyl 4-((1-Boc-piperidin-4-yl)methyl)benzoate | 80 |

| 6 | 1-Bromo-4-nitrobenzene | 4-(4-Nitrobenzyl)-1-Boc-piperidine | 65 |

| 7 | 2-Bromopyridine | 4-(Pyridin-2-ylmethyl)-1-Boc-piperidine | 70 |

| 8 | 3-Bromopyridine | 4-(Pyridin-3-ylmethyl)-1-Boc-piperidine | 72 |

Table 2: Comparison of Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(4-Methoxybenzyl)-1-Boc-piperidine | 88 |

| 2 | 4-Bromoanisole | 4-(4-Methoxybenzyl)-1-Boc-piperidine | 85 |

| 3 | 4-Chloroanisole | 4-(4-Methoxybenzyl)-1-Boc-piperidine | 55 |

Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for specific substrates.

Visualizations

Caption: General workflow for the synthesis of 4-benzyl piperidines.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Conclusion

The described protocol provides an efficient and versatile method for the synthesis of a wide array of 4-benzyl piperidine derivatives. The reaction sequence is characterized by its mild conditions and tolerance to various functional groups, making it a valuable tool for drug discovery and development programs. The straightforward procedure and the commercial availability of the starting materials further enhance the practical utility of this synthetic route.

References

Application Notes and Protocols: Leveraging 4-(3-Methoxybenzyl)piperidine in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-(3-methoxybenzyl)piperidine as a versatile building block in the synthesis of complex molecules. The inherent structural features of this scaffold, namely the nucleophilic secondary amine of the piperidine ring and the potential for functionalization of the methoxybenzyl group, make it a valuable starting material in medicinal chemistry and drug discovery.

Introduction to this compound